Cas no 52266-24-7 (1,2-Dimethyl-4-phenyl-pyrrole)

1,2-Dimethyl-4-phenyl-pyrrole is a heterocyclic organic compound featuring a pyrrole core substituted with methyl groups at the 1- and 2-positions and a phenyl group at the 4-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and materials chemistry. Its aromatic character and electron-rich nature facilitate applications in coordination chemistry, where it can act as a ligand for metal complexes. The compound’s stability and well-defined reactivity profile enhance its utility in the development of pharmaceuticals, agrochemicals, and functional materials. Its synthetic versatility allows for further functionalization, enabling tailored modifications for specific research or industrial applications.
1,2-Dimethyl-4-phenyl-pyrrole structure
1,2-Dimethyl-4-phenyl-pyrrole structure
Product Name:1,2-Dimethyl-4-phenyl-pyrrole
CAS No:52266-24-7
MF:C12H13N
MW:171.238322973251
MDL:MFCD27924830
CID:4714957
Update Time:2025-10-29

1,2-Dimethyl-4-phenyl-pyrrole Chemical and Physical Properties

Names and Identifiers

    • 1,2-dimethyl-4-phenyl-pyrrole
    • ZTZCGMMFRYOVLW-UHFFFAOYSA-N
    • Pyrrole,1,2-dimethyl-4-phenyl-
    • 1,2-Dimethyl-4-phenyl-pyrrole
    • MDL: MFCD27924830
    • Inchi: 1S/C12H13N/c1-10-8-12(9-13(10)2)11-6-4-3-5-7-11/h3-9H,1-2H3
    • InChI Key: ZTZCGMMFRYOVLW-UHFFFAOYSA-N
    • SMILES: N1(C)C=C(C2C=CC=CC=2)C=C1C

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 161
  • Topological Polar Surface Area: 4.9

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Amadis Chemical Company Limited
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(CAS:52266-24-7)1,2-Dimethyl-4-phenyl-pyrrole
Order Number:A1027379
Stock Status:in Stock
Quantity:0.1g/0.25g/1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:35
Price ($):172.0/276.0/690.0/1692.0
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Additional information on 1,2-Dimethyl-4-phenyl-pyrrole

Chemical Profile of 1,2-Dimethyl-4-phenyl-pyrrole (CAS No. 52266-24-7)

1,2-Dimethyl-4-phenyl-pyrrole, identified by the Chemical Abstracts Service Number (CAS No.) 52266-24-7, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrole derivatives family, characterized by a five-membered aromatic ring containing one nitrogen atom. The presence of both methyl and phenyl substituents at the 1 and 4 positions, respectively, imparts unique electronic and steric properties to the molecule, making it a versatile scaffold for drug discovery and development.

The structural motif of 1,2-dimethyl-4-phenyl-pyrrole is particularly intriguing due to its potential to interact with biological targets in multiple ways. The nitrogen atom in the pyrrole ring can act as a hydrogen bond acceptor, while the phenyl group provides a hydrophobic surface that can engage in π-stacking interactions with biomolecules. Additionally, the methyl groups at the 1 and 2 positions influence the overall shape and flexibility of the molecule, which can be critical for binding affinity and selectivity.

In recent years, there has been a growing interest in pyrrole derivatives as pharmacophores due to their broad spectrum of biological activities. Studies have demonstrated that compounds containing the pyrrole core exhibit properties such as antimicrobial, anti-inflammatory, and anticancer effects. Among these derivatives, 1,2-dimethyl-4-phenyl-pyrrole has been investigated for its potential role in modulating enzyme activity and inhibiting pathways associated with diseases.

One of the most notable areas of research involving 1,2-dimethyl-4-phenyl-pyrrole is its application in oncology. Preclinical studies have suggested that this compound may exhibit cytotoxic effects on certain cancer cell lines by interfering with critical signaling pathways involved in cell proliferation and survival. The phenyl group has been shown to enhance binding to specific protein targets, while the methyl groups contribute to fine-tuning the molecule’s pharmacokinetic profile. These findings have prompted further investigation into its potential as a lead compound for developing novel anticancer agents.

The synthesis of 1,2-dimethyl-4-phenyl-pyrrole typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the methyl and phenyl substituents. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in both academic research and industrial applications.

From a computational chemistry perspective, 1,2-dimethyl-4-phenyl-pyrrole has been subjected to extensive molecular modeling studies to understand its interactions with biological targets at an atomic level. These studies have provided valuable insights into how structural modifications can optimize binding affinity and selectivity. For instance, computational analysis has revealed that subtle changes in the position or orientation of substituents can significantly alter the compound’s ability to bind to enzymes or receptors.

The pharmacological properties of 1,2-dimethyl-4-phenyl-pyrrole have also been explored in vivo using animal models. Initial experiments have shown promising results regarding its ability to modulate immune responses and reduce inflammation. These findings align with broader trends in drug discovery where natural product-inspired scaffolds are being leveraged to develop immunomodulatory therapies.

In conclusion,1,2-dimethyl-4-phenyl-pyrrole (CAS No. 52266-24-7) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further development into therapeutic agents targeting various diseases. As research continues to uncover new applications for this molecule,1,2-dimethyl-4-phenyl-pyrrole is poised to play an important role in advancing our understanding of drug design and development.

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Amadis Chemical Company Limited
(CAS:52266-24-7)1,2-Dimethyl-4-phenyl-pyrrole
A1027379
Purity:99%/99%/99%/99%
Quantity:0.1g/0.25g/1g/5g
Price ($):172.0/276.0/690.0/1692.0
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